molecular formula C18H17N3O3 B4573998 N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Cat. No.: B4573998
M. Wt: 323.3 g/mol
InChI Key: ZAQMTZBXXCGKQO-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound that features a pyridazine ring fused with a furan ring, and is further modified with benzyl and methylacetamide groups

Scientific Research Applications

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves multi-step organic reactions One common route starts with the preparation of the pyridazine ring, which can be synthesized through the condensation of hydrazine with a diketone The furan ring is then introduced via a cyclization reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the implementation of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

    N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-benzyl-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-20(12-14-6-3-2-4-7-14)18(23)13-21-17(22)10-9-15(19-21)16-8-5-11-24-16/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQMTZBXXCGKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
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N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
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N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

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